2-Chloro-1,3,5-tris-trifluoromethanesulfonylbenzene
Description
2-Chloro-1,3,5-tris-trifluoromethanesulfonylbenzene is a chemical compound with the molecular formula C9H2ClF9O6S3 and a molecular weight of 508.748 g/mol This compound is characterized by the presence of three trifluoromethanesulfonyl groups attached to a benzene ring, along with a chlorine atom
Properties
IUPAC Name |
2-chloro-1,3,5-tris(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF9O6S3/c10-6-4(27(22,23)8(14,15)16)1-3(26(20,21)7(11,12)13)2-5(6)28(24,25)9(17,18)19/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDYDXMCYMQYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF9O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399490 | |
| Record name | T0400-3816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71601-85-9 | |
| Record name | T0400-3816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3,5-tris(trifluoromethylsulfonyl)benzene with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,5-tris-trifluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethanesulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-1,3,5-tris-trifluoromethanesulfonylbenzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,5-tris-trifluoromethanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups can enhance the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzotrifluoride: Another chlorinated benzene derivative with trifluoromethyl groups.
2-Chloro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
Uniqueness
2-Chloro-1,3,5-tris-trifluoromethanesulfonylbenzene is unique due to the presence of three trifluoromethanesulfonyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
2-Chloro-1,3,5-tris-trifluoromethanesulfonylbenzene (CAS No. 71601-85-9) is a synthetic compound with the molecular formula C9H2ClF9O6S3 and a molecular weight of 508.748 g/mol. It is characterized by the presence of three trifluoromethanesulfonyl groups attached to a chlorinated benzene ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields of research.
The biological activity of this compound largely stems from its ability to interact with specific biological targets. The trifluoromethanesulfonyl groups enhance the compound's reactivity and stability, allowing it to participate in various biochemical processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
In Vitro Studies
Several studies have investigated the in vitro biological activity of this compound:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : In cell line assays, the compound demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Interaction Studies : Assays indicate that the compound can inhibit specific enzymes involved in metabolic processes, suggesting applications in drug development.
Case Studies
Case studies exploring the biological activity of similar compounds provide insights into the potential applications and effects of this compound:
- Case Study 1 : A study on a related trifluoromethylsulfonylbenzene derivative demonstrated its ability to inhibit bacterial growth through enzyme inhibition.
- Case Study 2 : Research on another chlorinated benzene derivative highlighted its interactions with cellular receptors that modulate immune responses.
These case studies underscore the relevance of structural features in determining biological activity and therapeutic potential.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
